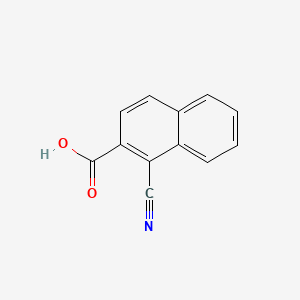

1-Cyanonaphthalene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 | |

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126536-22-9 | |

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyanonaphthalene 2 Carboxylic Acid and Analogues

Regioselective Synthesis Strategies for Naphthalene-Based Cyano Carboxylic Acids

Achieving precise control over the placement of functional groups on the naphthalene (B1677914) core is crucial for the synthesis of target molecules like 1-cyanonaphthalene-2-carboxylic acid. Regioselective strategies ensure that the cyano and carboxylic acid groups are introduced at the desired C1 and C2 positions, respectively.

Multi-Step Approaches from Precursor Naphthalene Compounds

The synthesis of this compound can be accomplished through multi-step sequences starting from readily available naphthalene precursors. These methods involve the sequential introduction and manipulation of functional groups to build the desired substitution pattern.

A common strategy involves starting with a pre-functionalized naphthalene derivative, such as a naphthol or an aminonaphthalene. For instance, a multi-step synthesis can be designed starting from 2-naphthol (B1666908). mdpi.com The key steps in such a sequence would typically involve:

Introduction of a directing group: A group is installed on the naphthalene ring to direct subsequent functionalization to the desired positions.

Functionalization at C1 and C2: Specific reactions are employed to introduce the precursors to the cyano and carboxylic acid groups at the C1 and C2 positions.

Conversion to final functional groups: The precursor groups are then converted to the cyano and carboxylic acid functionalities.

For example, a synthetic route could begin with the conversion of 2-naphthol to 2-aminonaphthalene via the Bucherer reaction. mdpi.com This is followed by a selective C-acetylation at the C1 position. The resulting acetyl group can then be transformed into a carboxylic acid, while the amino group at C2 can be converted to a cyano group via a Sandmeyer-type reaction.

Another approach could start from 1-bromonaphthalene (B1665260), where the bromine atom can be converted to a carboxylic acid group, followed by the introduction of a cyano group at the adjacent position through a series of directed reactions. The synthesis of 1-naphthalenecarboxylic acid from 1-bromonaphthalene has been achieved with a 44% yield. google.com

The following table outlines a representative multi-step synthesis starting from a generic naphthalene precursor:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Introduction of Directing Group | Varies depending on desired regioselectivity | To control the position of subsequent functionalization |

| 2 | C1-Functionalization | e.g., Friedel-Crafts acylation | To introduce a precursor for the carboxylic acid group |

| 3 | C2-Functionalization | e.g., Nitration followed by reduction and Sandmeyer reaction | To introduce the cyano group |

| 4 | Functional Group Transformation | e.g., Oxidation of an alkyl group to a carboxylic acid | To obtain the final target molecule |

Functional Group Interconversions and Orthogonal Protection Strategies

Functional group interconversions (FGIs) are fundamental to the synthesis of complex organic molecules like this compound. fiveable.me These transformations allow for the conversion of one functional group into another, enabling the construction of the target molecule from a more accessible precursor. ub.edusolubilityofthings.com

Key functional group interconversions relevant to this synthesis include:

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. solubilityofthings.com For instance, an intermediate with a hydroxymethyl group at the C2 position could be oxidized to the corresponding carboxylic acid.

Reduction: Carbonyl compounds such as aldehydes and ketones can be reduced to alcohols. solubilityofthings.com

Nucleophilic Substitution: A leaving group, such as a halogen, can be replaced by a nucleophile. solubilityofthings.com This is a common method for introducing a cyano group using a cyanide salt.

Conversion of Amines to Nitriles: An amino group can be converted to a nitrile via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) cyanide.

Orthogonal protection strategies are often employed in multi-step syntheses to selectively react one functional group in the presence of others. This involves the use of protecting groups that can be removed under specific conditions without affecting other parts of the molecule. For example, a carboxylic acid might be protected as an ester while a reaction is performed on another part of the naphthalene ring.

Carbonylation and Nitrile Introduction Post-Cyclization

The introduction of the carboxyl and cyano groups can also be achieved after the formation of the naphthalene ring system.

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule, which can then be converted to a carboxylic acid. researchgate.net This can be accomplished through various methods, including palladium-catalyzed carbonylation of aryl halides or triflates. researchgate.net For example, a 2-halonaphthalene derivative could be subjected to carbonylation to install the carboxylic acid group at the C2 position.

Nitrile introduction can be achieved through several methods:

Sandmeyer Reaction: As mentioned earlier, this is a classic method for converting an aryl amine to a nitrile.

Palladium-catalyzed Cyanation: This modern cross-coupling reaction allows for the direct introduction of a cyano group from an aryl halide or triflate using a cyanide source and a palladium catalyst. umn.edu This method is often highly efficient and tolerant of various functional groups.

From Aldehydes or Ketones: Aldehydes can be converted to nitriles through their corresponding oximes. For example, 2-formylnaphthalene can be reacted with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to yield 2-cyanonaphthalene. prepchem.com

Utilization of Diels-Alder Cycloaddition in Naphthalene Ring System Construction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings and can be utilized to build the naphthalene skeleton itself. nih.govyoutube.com This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. youtube.com By choosing appropriately substituted dienes and dienophiles, one can construct a naphthalene ring with a substitution pattern that facilitates the synthesis of this compound.

An intramolecular dehydro-Diels-Alder (DDA) reaction can also be employed to form the naphthalene ring system. nih.gov This strategy has been used to selectively synthesize arylnaphthalene derivatives. nih.gov The development of microwave-assisted intramolecular dehydrogenative Diels-Alder reactions has further expanded the utility of this approach, allowing for the synthesis of a variety of functionalized naphthalenes. nih.gov

A general scheme for a Diels-Alder approach to a substituted naphthalene is shown below:

| Diene | Dienophile | Resulting Naphthalene Precursor |

| Substituted 1,3-butadiene | Substituted alkyne or alkene | Dihydronaphthalene or tetralin derivative |

Following the cycloaddition, aromatization and further functional group manipulations would be necessary to arrive at the final product.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity.

Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-catalyzed cyanation)

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cyanation is a key reaction.

This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-2-methylnaphthalene) or an aryl triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. umn.eduorganic-chemistry.org

A practical method for palladium-catalyzed cyanation of aryl halides using Pd/C as a heterogeneous catalyst has been developed. organic-chemistry.org This process is applicable to various aryl bromides and activated aryl chlorides, offering an efficient route to aromatic nitriles. organic-chemistry.org For example, 8-bromonaphthalene-1-carbonitrile has been converted to naphthalene-1,8-dicarbonitrile via palladium-catalyzed cyanation. umn.edu

The following table summarizes the key components of a typical palladium-catalyzed cyanation reaction:

| Component | Example | Role |

| Aryl Halide/Triflate | 1-Bromo-2-methylnaphthalene | Electrophilic partner |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Nucleophilic partner, source of the cyano group |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Facilitates the catalytic cycle |

| Ligand | dppf, Xantphos | Stabilizes the palladium center and promotes the reaction |

| Solvent | DMF, DMAc | Provides the reaction medium |

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Chemoenzymatic and Biocatalytic Transformations for Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of this compound represents a significant challenge in medicinal and materials chemistry. Chemoenzymatic and biocatalytic methods have emerged as powerful strategies to achieve high enantioselectivity under mild and sustainable conditions. researchgate.netresearchgate.net These approaches leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations, often in tandem with traditional chemical synthesis steps. nih.gov

One of the most widely employed strategies is the enzymatic kinetic resolution of racemic esters of naphthalene carboxylic acids. nih.gov Lipases, a class of hydrolases, are particularly effective for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. figshare.com The principle of kinetic resolution lies in the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the two enantiomers. nih.gov

For instance, the kinetic resolution of racemic naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug with a structure related to the target molecule, has been extensively studied. In a typical process, the racemic methyl ester of naproxen is subjected to hydrolysis catalyzed by a lipase, such as Candida rugosa lipase. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. nih.gov This allows for the separation of the desired (S)-acid from the unreacted (R)-ester. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in these resolutions. High E-values are essential for obtaining products with high enantiomeric excess (ee). almacgroup.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Aromatic Carboxylic Acid Esters

| Enzyme Source | Substrate | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Acid | Enantiomeric Ratio (E) | Reference |

| Pseudomonas fluorescens | Ethyl 3-phenylbutanoate | Phosphate Buffer/DMSO | 30 | 50 | 98 | >200 | almacgroup.com |

| Candida antarctica Lipase B (Novozym 435) | (±)-1-(2-furyl)ethanol acetate | n-Heptane | RT | ~47 | >99 (for remaining ester) | >200 | nih.gov |

| Candida rugosa Lipase | Racemic Naproxen methyl ester | Water-saturated isooctane | 30 | ~30 | >95 (for acid) | 30 | mdpi.com |

| Pseudomonas cepacia Lipase | Morita-Baylis-Hillman acetate | Phosphate Buffer/Toluene | RT | ~50 | 92 | 53 | d-nb.info |

Beyond kinetic resolution, biocatalytic methods can also be employed for the asymmetric synthesis of chiral building blocks. For example, microbial oxidations of aromatic compounds can produce chiral diols, which are versatile synthons for further chemical transformations into complex molecules. researchgate.net While direct biocatalytic cyanation of a naphthalene ring is not a commonly reported transformation, enzymatic systems for the synthesis of chiral amines from ketones have been successfully developed and could be adapted for the synthesis of chiral amino-naphthalene derivatives, which could then be chemically converted to the corresponding cyano compounds. researchgate.net

A chemoenzymatic approach for the synthesis of a chiral key intermediate for the drug Ozanimod, which shares structural similarities with the target molecule, has been reported. This process involved a chemical reductive amination of a 4-carboxyindanone followed by a lipase-catalyzed resolution, achieving an excellent enantiomeric excess of 99%. figshare.com This highlights the power of combining chemical and enzymatic steps to create efficient and highly selective synthetic routes. nih.gov

Process Intensification and Scalability Considerations in Industrial Syntheses

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a focus on process intensification and scalability to ensure economic viability, safety, and sustainability. acs.orgmdpi.com Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.org

A key technology in process intensification is the move from traditional batch reactors to continuous flow systems. durham.ac.ukenergy.gov Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety by minimizing the inventory of hazardous intermediates, and greater consistency in product quality. mdpi.com For the synthesis of carboxylic acids, continuous flow reactors, such as tube-in-tube gas permeable membrane reactors, have been effectively used for the carboxylation of Grignard reagents with carbon dioxide. durham.ac.uknih.gov This approach allows for efficient gas-liquid mixing and precise control over reaction parameters, leading to high yields and purities. durham.ac.uk

The scalability of continuous flow processes is a critical consideration. While scaling up, it is not simply a matter of increasing the size of the reactor. Factors such as fluid dynamics, heat transfer, and mixing efficiency change non-linearly with scale. acs.org Therefore, a thorough understanding of the reaction kinetics and transport phenomena is crucial. For industrial production, scaling out, which involves running multiple smaller reactors in parallel, is often a more practical approach than scaling up a single large reactor. This allows for more flexible production and easier control of the process parameters.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Compounds

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reactor Volume | Large | Small | mdpi.com |

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions | Excellent, due to high surface-area-to-volume ratio | mdpi.com |

| Safety | Higher risk due to large inventory of reagents and intermediates | Inherently safer with small reaction volumes | acs.org |

| Scalability | Can be challenging due to changes in heat and mass transfer | More straightforward through numbering-up (parallelization) | acs.org |

| Productivity | Can be lower due to downtime between batches | Higher, with potential for 24/7 operation | durham.ac.uk |

| Process Control | More difficult to control temperature and mixing | Precise control over temperature, pressure, and residence time | durham.ac.uk |

In the context of synthesizing this compound, process intensification could involve several strategies. For example, the cyanation step, which may involve toxic reagents, could be performed in a microreactor to minimize risk. acs.org The subsequent oxidation or hydrolysis steps could also be carried out in continuous flow systems to improve yield and reduce reaction times. The integration of reaction and separation steps, such as using membrane-based separations to continuously remove the product from the reaction mixture, can further enhance process efficiency. acs.org

The choice of catalysts and solvents is also critical for a scalable and sustainable process. The use of heterogeneous catalysts that can be easily separated and recycled is highly desirable. Furthermore, the selection of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. researchgate.net Ultimately, a successful industrial synthesis of this compound will likely involve a combination of advanced synthetic methodologies, including chemoenzymatic steps for chirality and process intensification technologies for efficient and safe production.

Mechanistic Investigations and Chemical Transformations of 1 Cyanonaphthalene 2 Carboxylic Acid

Photochemical Reactivity and Electron Transfer Processes

The photochemistry of 1-cyanonaphthalene-2-carboxylic acid is governed by the naphthalene (B1677914) chromophore, which upon excitation, can initiate a series of complex reactions. The interplay between the cyano and carboxylic acid groups profoundly influences the pathways of these light-induced processes.

Photoinduced Electron Transfer (PET) Decarboxylation Pathways for Carboxylic Acids

The decarboxylation of carboxylic acids can be initiated through photoinduced electron transfer (PET). In this process, an electron acceptor, when excited by light, can abstract an electron from a carboxylate molecule. This generates a carboxyl radical, which is unstable and readily undergoes decarboxylation to produce a carbon-based radical and carbon dioxide.

While direct studies on this compound are specific, the general mechanism is well-established with related compounds. For instance, 1-cyanonaphthalene itself is known to act as an electron acceptor in PET-induced decarboxylation of various carboxylic acids, such as aryl, vinyl, and aryloxy acetic acids. mdpi.com The process is initiated by the excitation of the electron acceptor, which then oxidizes the carboxylate to a carboxy radical, leading to the loss of CO2. mdpi.com The efficiency of this process is influenced by factors like the solvent and the oxidation potential of the electron donor. mdpi.com

The general pathway for PET-mediated decarboxylation can be summarized as follows:

Excitation: The photosensitizer (electron acceptor) absorbs a photon.

Electron Transfer: The excited photosensitizer accepts an electron from the carboxylate anion.

Decarboxylation: The resulting carboxyl radical fragments, releasing CO2 and forming an alkyl or aryl radical. nih.gov

This radical can then participate in various subsequent reactions, including C-C bond formation. jcu.edu.au The process can be influenced by various factors, including the presence of other electron donors or acceptors and the solvent polarity. mdpi.com

Photocycloaddition Reactions and Stereochemical Control Mediated by Naphthalene Chromophores

The naphthalene moiety in this compound can act as a chromophore in photocycloaddition reactions. These reactions, which can be forbidden under thermal conditions, become photochemically allowed when one of the reacting partners is in an excited state. youtube.com The stereochemistry of these reactions is governed by the frontier molecular orbitals (FMO) of the interacting species. youtube.comlibretexts.org

For example, [2+2] photocycloadditions involving naphthalene derivatives have been shown to produce cyclobutane (B1203170) rings. The stereoselectivity of these reactions can be controlled, for instance, by using templates or by introducing substituents that can form hydrogen bonds. rsc.orgnih.gov In the context of alkenes reacting with 1-cyanonaphthalene, the introduction of a hydrogen-bonding substituent can lead to the selective formation of endo-photocycloadducts. nih.gov The allowedness and stereochemical outcome (suprafacial or antarafacial) of photocycloadditions depend on the number of π-electrons involved and whether the reaction is thermal or photochemical. youtube.com For a [2+2] cycloaddition, which involves four π-electrons, the reaction is photochemically allowed through a suprafacial-suprafacial interaction. youtube.comyoutube.com

Light-Induced Charge Transfer Dynamics in Molecular Systems

Upon photoexcitation, molecules like 1-cyanonaphthalene can engage in charge transfer processes, forming excited-state complexes known as exciplexes with suitable electron donors. researchgate.net The presence of both an electron-withdrawing cyano group and a potentially electron-donating carboxylate group on the same naphthalene ring suggests the possibility of complex intramolecular charge transfer dynamics.

Studies on 1-cyanonaphthalene with various electron donors have shown the formation of new, broad, and structureless emission bands characteristic of exciplexes. researchgate.net The dynamics of these processes, including the formation and relaxation of the charge-transfer state, are influenced by the solvent polarity and the ionization potential of the electron donor. researchgate.netacs.org The cyano group is a strong electron-accepting group, which stabilizes radical anions formed during electron transfer. aip.org This property is central to the formation of charge-transfer complexes. Research on related systems, such as indole-tethered ynones, has demonstrated that intramolecular electron donor-acceptor complexes can undergo visible-light-induced charge transfer to initiate radical reactions. rsc.org The study of these dynamics often involves time-resolved spectroscopy to probe the short-lived excited states and intermediates. nih.gov

Nucleophilic and Electrophilic Activation of Aromatic Cyanocarboxylic Acid Derivatives

The chemical reactivity of this compound is also defined by the functional groups attached to the aromatic ring, which can be activated for various transformations.

Dearomatization via Nucleophilic Conjugate Addition to Cyanonaphthalenes

The electron-withdrawing nature of the cyano group makes the naphthalene ring susceptible to nucleophilic attack. In a process known as nucleophilic conjugate addition, a nucleophile can add to the aromatic system, leading to dearomatization. wikipedia.org This type of reaction is a powerful tool for the synthesis of complex, non-aromatic structures from simple aromatic precursors.

The general mechanism involves the attack of a nucleophile at a position on the ring that is activated by the electron-withdrawing group. wikipedia.org For α,β-unsaturated carbonyl compounds, the nucleophile adds to the β-position. wikipedia.org In the case of cyanonaphthalenes, the addition would occur on the naphthalene ring itself. Soft nucleophiles, such as amines, cyanides, and organocuprates, are typically used in these reactions. youtube.com The reaction with a weak nucleophile often results in a Michael addition at the beta carbon, leading to a more stable thermodynamic product. youtube.com

| Nucleophile Type | General Product | Reference |

| Secondary Amines | β-Amino Ketones | youtube.com |

| Cyanide (HCN) | 1,4-Keto-nitriles | wikipedia.org |

| Organocuprates | β-Alkyl Carbonyls | youtube.com |

Reactions Involving the Carboxylic Acid Moiety (e.g., esterification, amide formation, decarboxylation)

The carboxylic acid group of this compound can undergo a variety of well-established chemical transformations.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. jackwestin.comyoutube.com This reaction, known as Fischer esterification, proceeds through a tetrahedral intermediate. youtube.com

Amide Formation: Direct reaction with an amine is often difficult as the basic amine deprotonates the carboxylic acid. libretexts.org However, the reaction can be facilitated by heating the resulting ammonium (B1175870) carboxylate salt to drive off water, or more commonly, by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group. libretexts.org

Decarboxylation: While photochemical decarboxylation was discussed earlier, thermal decarboxylation typically requires high temperatures. jackwestin.com However, for certain structures, like β-keto acids, decarboxylation can occur more readily upon heating, proceeding through a cyclic transition state. masterorganicchemistry.com Electrochemical methods also provide a pathway for decarboxylation, where the carboxylate is oxidized at an anode to form a radical that then loses CO2. nih.gov

| Reaction | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Reversible, proceeds via tetrahedral intermediate. youtube.com |

| Amide Formation | Amine, DCC | Amide | DCC activates the carboxylic acid. libretexts.org |

| Thermal Decarboxylation | Heat | Naphthalene derivative (loss of CO2) | Generally requires high heat; easier for specific structures like β-keto acids. masterorganicchemistry.com |

Transformations of the Nitrile Functionality (e.g., hydrolysis, reduction, click chemistry)

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other valuable chemical moieties.

Hydrolysis: The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. researchgate.net This reaction can be catalyzed by either acid or base. researchgate.netbaranlab.org Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium salt. researchgate.net In the case of this compound, hydrolysis of the nitrile group would lead to the formation of naphthalene-1,2-dicarboxylic acid. youtube.com Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide. researchgate.net This initially produces the salt of the carboxylic acid and ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid. researchgate.net The general mechanism for nitrile hydrolysis involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. baranlab.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction typically involves treatment of the nitrile with LiAlH₄ in a suitable solvent like ether, followed by an acidic workup. nih.gov For this compound, the reduction of the nitrile group would yield 1-(aminomethyl)naphthalene-2-carboxylic acid. It is important to note that LiAlH₄ can also reduce the carboxylic acid group to a primary alcohol. nih.govmdpi.com Therefore, careful control of reaction conditions would be necessary to achieve selective reduction of the nitrile. Catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel can also be employed to reduce nitriles to primary amines. nih.gov

Click Chemistry: The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. libretexts.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. libretexts.orgnih.gov While the nitrile group itself is not a direct participant in the classical CuAAC reaction, it can be a precursor to a tetrazole, which can participate in certain click-type reactions. More commonly, the carboxylic acid functionality of this compound could be used as a handle to attach an azide (B81097) or alkyne group, enabling its participation in click chemistry for applications in bioconjugation, materials science, and drug discovery. aatbio.comthermofisher.com

Radical Generation and Cascade Reactions in Organic Transformations

Radical Generation: Carboxylic acids can serve as precursors for radical generation through decarboxylation. rsc.org Photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids under mild conditions. libretexts.orgaatbio.com In this process, a photocatalyst, upon excitation with visible light, can induce a single-electron transfer (SET) from the carboxylate, leading to the formation of a carboxyl radical. This radical readily extrudes carbon dioxide to generate a carbon-centered radical, which can then participate in various bond-forming reactions. libretexts.orgyoutube.com For this compound, this would generate a naphthyl radical at the 2-position, which could then be trapped by various radical acceptors.

Cascade Reactions: A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. nih.gov These reactions are highly efficient in building molecular complexity. The bifunctional nature of this compound makes it a potential substrate for cascade reactions. For instance, a reaction could be initiated at one functional group, leading to an intermediate that then undergoes an intramolecular reaction involving the second functional group. While specific examples involving this compound are not documented, the principles of cascade reactions are widely applied in the synthesis of complex molecules, including natural products. nih.govnih.govrsc.org

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not available. However, general principles can be applied to understand the factors influencing these reactions.

Reaction Kinetics: The rate of hydrolysis of nitriles is influenced by the reaction conditions (acid or base concentration, temperature) and the electronic nature of the substrate. viu.ca For aromatic nitriles, the presence of electron-withdrawing or -donating groups on the aromatic ring can affect the electrophilicity of the nitrile carbon and thus the rate of nucleophilic attack. The kinetics of ester hydrolysis, a related reaction, are often studied to understand the influence of substituents, with reaction rates typically following second-order kinetics under alkaline conditions. chemrxiv.org

Thermodynamic Analyses: The thermodynamics of chemical reactions provide insight into their feasibility and equilibrium position. For the transformations of this compound, thermodynamic parameters such as enthalpy and entropy of reaction would determine the spontaneity of processes like hydrolysis and reduction. Computational chemistry methods are often employed to calculate the thermodynamic properties of molecules and reaction intermediates, which can help in understanding reaction mechanisms and predicting product distributions. khanacademy.org For example, studies on the thermochemistry of cyanonaphthalene radicals have provided insights into their stability and electronic properties. viu.ca

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Characterization and Anharmonicity Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 1-Cyanonaphthalene-2-carboxylic acid. The spectrum is a composite of the vibrations from the naphthalene (B1677914) core, the cyano group (-C≡N), and the carboxylic acid group (-COOH).

The carboxylic acid group presents two highly characteristic absorptions. The O-H stretch gives rise to a very strong and notably broad band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the condensed phase. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, generally in the 1720-1700 cm⁻¹ region for saturated acids. libretexts.orgmnstate.edu

The cyano group's C≡N triple bond stretch is another key diagnostic feature, appearing in a relatively clear region of the spectrum. In related molecules like 1-cyanonaphthalene, this vibration is prominent. ed.ac.uk For instance, in the 1-cyanonaphthalene cation, the CN stretch is a dominant feature in the infrared spectrum. ed.ac.ukrsc.org Theoretical studies on cyano-substituted polycyclic aromatic hydrocarbons (CN-PAHs) show an intense, narrow band for the CN stretch. researchgate.net The C-H stretching modes of the aromatic naphthalene ring are expected just above 3000 cm⁻¹. libretexts.org

For a precise analysis, anharmonicity must be considered. Anharmonic calculations, often performed using Density Functional Theory (DFT), provide theoretical frequencies that align more closely with experimental data than simpler harmonic approximations. researchgate.net Studies on related aromatic molecules have shown that anharmonicity can be significant, with effects like Fermi resonances—where a fundamental vibration couples with an overtone or combination band—influencing the spectral features. researchgate.netnih.govacs.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. libretexts.org |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | Associated with the naphthalene core. |

| Cyano Group | C≡N stretch | 2260 - 2220 | Medium, Sharp | Diagnostic for the nitrile functionality. youtube.com |

| Carboxylic Acid | C=O stretch | 1720 - 1700 | Strong, Sharp | Carbonyl stretch in a dimeric acid. libretexts.orgmnstate.edu |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak | Skeletal vibrations of the naphthalene ring. |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1210 | Medium | Often coupled, appearing in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound, confirming its structural isomerism, and providing insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the six aromatic protons on the naphthalene ring.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, and sometimes as high as 13 ppm. oregonstate.edu

Aromatic Protons (Ar-H): The six protons on the substituted naphthalene ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. oregonstate.edu Their precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be complex due to the anisotropic effects of the fused rings and the electronic influence of the electron-withdrawing cyano and carboxylic acid groups. The proton peri to the cyano group (at the 8-position) is expected to be significantly deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap.

Carboxylic Acid Carbon (-C OOH): This carbonyl carbon is significantly deshielded and appears in the range of 165-185 ppm. libretexts.org

Aromatic Carbons (Ar-C): The ten carbons of the naphthalene ring resonate in the 110-150 ppm region. oregonstate.edu The two carbons directly attached to the substituents (C1 and C2) would be quaternary and likely show weaker signals. Their chemical shifts are strongly influenced by the attached groups.

Cyano Carbon (-C ≡N): The nitrile carbon also appears in the aromatic region, typically between 110 and 125 ppm. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Carboxylic Acid (-COOH ) | > 10.0 | Broad singlet, exchangeable with D₂O. oregonstate.edu |

| Aromatic (Ar-H ) | 9.0 - 7.0 | Complex splitting patterns expected. oregonstate.edu |

| ¹³C NMR | ||

| Carbonyl (-C =O) | 185 - 165 | Deshielded, typically a weak signal. libretexts.org |

| Aromatic (Ar-C ) | 150 - 110 | Includes 10 carbons of the naphthalene skeleton. oregonstate.edu |

| Nitrile (-C ≡N) | 125 - 110 | Quaternary carbon, may be weak. oregonstate.edu |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of this compound and for analyzing its fragmentation pathways to further corroborate the structure.

The molecular formula is C₁₂H₇NO₂. HRMS would confirm this by providing an experimental mass-to-charge ratio (m/z) that matches the calculated exact mass of the molecular ion [M]⁺˙ or a quasi-molecular ion like [M+H]⁺ or [M+Na]⁺. The monoisotopic mass of C₁₂H₇NO₂ is 197.0477 g/mol . echemi.com

The fragmentation pattern under electron ionization (EI) would be characteristic of an aromatic carboxylic acid. whitman.edu

Molecular Ion Peak ([M]⁺˙): Aromatic systems are stable, so a prominent molecular ion peak at m/z ≈ 197 is expected. whitman.edulibretexts.org

Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation for carboxylic acids is the loss of a hydroxyl group (•OH, 17 Da), which would yield a strong peak at m/z ≈ 180. whitman.edu This fragment corresponds to an acylium ion.

Loss of Carboxyl Group ([M - COOH]⁺): Decarboxylation via the loss of the entire carboxyl group as a radical (•COOH, 45 Da) would result in a significant peak at m/z ≈ 152, corresponding to the 1-cyanonaphthalene radical cation. whitman.edu

Loss of H₂O and CO: Further fragmentation could involve the sequential loss of water and carbon monoxide from the molecular ion, a process that can occur in aromatic acids with ortho substituents. whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Proposed Fragment | Formula of Fragment | Notes |

| 197 | Molecular Ion | [C₁₂H₇NO₂]⁺˙ | Expected to be a prominent peak. whitman.edu |

| 180 | [M - OH]⁺ | [C₁₂H₆NO]⁺ | Loss of hydroxyl radical from the carboxyl group. whitman.edu |

| 152 | [M - COOH]⁺ | [C₁₁H₇N]⁺˙ | Loss of the entire carboxyl group. whitman.edu |

| 126 | [C₁₀H₆]⁺˙ | Loss of HCN from the [C₁₁H₇N]⁺˙ fragment. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the naphthalene ring system and the geometry of the cyano and carboxyl substituents.

A key feature revealed would be the nature of intermolecular interactions that dictate the crystal packing. Carboxylic acids in the solid state almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. libretexts.org This interaction involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the second, and vice-versa.

The analysis would also reveal the precise C-O bond lengths within the carboxyl group. In the acid form, the C=O double bond is significantly shorter than the C-OH single bond. libretexts.org This contrasts with a deprotonated carboxylate salt, where resonance leads to two identical, intermediate-length C-O bonds. Furthermore, the crystal packing would show how the planar naphthalene units arrange, likely through π-π stacking interactions, and how the cyano groups are oriented within the lattice.

Gas-Phase Spectroscopy for Astrophysical Relevance and Fundamental Molecular Dynamics

The study of molecules like this compound in the gas phase is highly relevant to astrophysics. Cyano-substituted polycyclic aromatic hydrocarbons (PAHs), such as 1- and 2-cyanonaphthalene, have been identified in the interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1), through radioastronomy. researchgate.netnih.govacs.orgresearchgate.net These detections have spurred significant interest in the spectroscopy and chemistry of related functionalized PAHs to better understand the chemical inventory and evolution of interstellar space. acs.org

Gas-phase spectroscopy is the primary laboratory method used to obtain data that can be compared with astronomical observations. wayne.edu Techniques like cryogenic ion trapping allow for the measurement of vibrational and electronic spectra of isolated, cold ions, mimicking conditions in certain space environments. ed.ac.ukrsc.org For instance, the gas-phase mid-infrared spectrum of the 1-cyanonaphthalene cation has been recorded, showing a strong CN-stretch and weaker CH-stretching modes. ed.ac.ukrsc.orgresearchgate.net This data is crucial for searching for these species using infrared telescopes like the James Webb Space Telescope (JWST). researchgate.net

Studying the fundamental molecular dynamics of this compound in the gas phase, free from solvent effects, allows for the intrinsic properties of the molecule, such as its vibrational modes and electronic transitions, to be precisely characterized. This provides benchmark data for theoretical models and helps to unravel the photophysics of this class of molecules under interstellar conditions. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, probes the electronically excited states of this compound. The naphthalene core is a strong chromophore, and its characteristic π-π* electronic transitions are responsible for its absorption and emission properties.

The positions and intensities of these transitions are modulated by the attached cyano and carboxylic acid functional groups. Both are electron-withdrawing groups that can perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Absorption (UV-Vis): The absorption spectrum is expected to show structured bands characteristic of the naphthalene system. Laboratory investigations of the related 1-cyanonaphthalene cation in the gas phase have identified its D₂ ← D₀ and D₃ ← D₀ electronic transitions. researchgate.net

Emission (Fluorescence): Upon excitation, the molecule can relax by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest-energy absorption band. Quantum chemical studies on the 1-cyanonaphthalene anion have been used to calculate its absorption and emission energies, providing insight into its excited-state behavior. mdpi.com

Characterizing these photophysical properties is important for understanding the molecule's photostability and its potential role in photochemical processes, including those relevant to the harsh, radiation-filled environments of the interstellar medium. researchgate.net

Theoretical and Computational Chemistry of 1 Cyanonaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-cyanonaphthalene-2-carboxylic acid at the electronic level. These methods predict molecular structure, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of molecules. For derivatives of cyanonaphthalene, DFT calculations are crucial for determining optimized geometries, relative energies of isomers, and electronic charge distributions. nih.govaip.org

Studies on related cyanonaphthalene isomers show that the position of the cyano group significantly influences the molecule's stability. oup.com For instance, DFT calculations have been used to compare the relative energies of different isomers, revealing subtle energetic differences that dictate their prevalence. oup.com In the case of this compound, DFT would be employed to calculate key geometric parameters such as bond lengths and angles, particularly concerning the steric and electronic interplay between the adjacent cyano and carboxylic acid groups. The B3LYP functional, often paired with basis sets like 6-311++G(2d,2p), is a common choice for such calculations, as it provides reliable structural and frequency data for cyano-aromatic systems. aip.orgscispace.com

The thermochemistry, including gas-phase acidity and deprotonation enthalpies, can also be rigorously evaluated. aip.org For this compound, this would involve calculating the energy change associated with the loss of a proton from the carboxylic acid group, providing a quantitative measure of its acidity. aip.org

Table 1: Representative Calculated Properties for Cyanonaphthalene Isomers using DFT

| Property | 1-Cyanonaphthalene | 2-Cyanonaphthalene | Methodological Basis |

| Adiabatic Electron Affinity (eV) | 0.856 | 0.798 | B3LYP/6-311++G(2d,2p) scispace.com |

| S₀-T₁ Energy Splitting (eV) | 2.370 | 2.468 | B3LYP/6-311++G(2d,2p) scispace.com |

| Relative Stability | More Stable | Less Stable (by 6.4 kJ mol⁻¹) | Fluorescence Spectroscopy aip.org |

Note: This table presents data for the parent cyanonaphthalene molecules to illustrate the types of properties calculated via DFT. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent tool for investigating the electronic excited states of molecules, providing critical information about their absorption and emission properties. researchgate.netacs.org For cyano-functionalized polycyclic aromatic hydrocarbons (PAHs), TD-DFT calculations can predict the nature of electronic transitions, such as valence and dipole-bound excitations, and their corresponding wavelengths and oscillator strengths. oup.com

Computational studies on deprotonated cyanonaphthalene anions show that they can possess both valence and dipole-bound excited states, with absorptions falling within the visible range (450–900 nm). oup.com The electron-withdrawing nature of the cyano group can destabilize the aromatic ring structure, leading to smaller HOMO-LUMO gaps and enabling valence excited states. oup.com For this compound, TD-DFT would be instrumental in predicting its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax), and understanding the character of the transitions (e.g., π→π*). The choice of functional, such as ωB97X-D, is critical, especially for accurately describing potential charge-transfer states. acs.orgarxiv.org These calculations are essential for predicting the molecule's color and its potential applications in materials science and photochemistry. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. chemrxiv.orgmdpi.com For a flexible molecule like this compound, MD simulations are particularly valuable for understanding the rotational freedom of the carboxylic acid group. The carboxyl group can exist in different conformations, most notably syn and anti, which can have different energetic stabilities and interaction potentials. nih.gov

While MD studies specific to this compound are not prevalent, research on other carboxylic acids, such as acetic acid and ibuprofen, demonstrates the methodology's power. nih.gov Such simulations, often employing force fields like GAFF (General Amber Force Field), can map the potential energy surface associated with the torsion of the C-C-O-H dihedral angle. chemrxiv.orgnih.gov These studies reveal that while the syn conformation is often favored in a vacuum, the anti conformation can be stabilized in a solution phase due to more favorable interactions with solvent molecules. nih.gov MD simulations could thus predict the dominant conformations of this compound in various environments, which is crucial for understanding its receptor binding or self-assembly behavior. aip.org

Anharmonic Vibrational Frequency Calculations and Spectroscopic Simulations

While harmonic frequency calculations are a standard output of DFT geometry optimizations, they often deviate from experimental infrared (IR) and Raman spectra. Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide much more accurate vibrational frequencies. acs.orgacs.org Methods like second-order vibrational perturbation theory (VPT2) are commonly used to compute anharmonic corrections. acs.orgacs.org

For cyano-substituted PAHs, theoretical spectra are vital for interpreting experimental data and for astrochemical searches. nih.govresearchgate.net Studies on the 1-cyanonaphthalene cation (1-CNN⁺) show a dominant CN-stretching mode around 4.5 µm (2214.7 cm⁻¹) and weaker CH-stretching modes near 3.2 µm (3115-3131 cm⁻¹). researchgate.net Anharmonic calculations at the B3LYP/N07D level of theory have proven effective in modeling the IR spectra of related molecules, although the CN-stretch can be challenging to describe perfectly. acs.org For this compound, anharmonic calculations would be essential for accurately simulating its IR and Raman spectra, allowing for the precise assignment of vibrational modes, including those associated with the carboxylic acid (O-H stretch, C=O stretch) and cyano (C≡N stretch) groups. aip.orgarxiv.org

Table 2: Key Vibrational Modes and Expected Frequencies for Cyano-Aromatic Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Relevance to this compound | Supporting Evidence |

| C≡N Stretch | 2210 - 2240 | A strong, characteristic band identifying the nitrile group. | Observed at 2214.7 cm⁻¹ for 1-CNN⁺. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3150 | Bands corresponding to the naphthalene (B1677914) backbone. | Observed at 3114.6 and 3131.1 cm⁻¹ for 1-CNN⁺. researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | A very strong band characteristic of the carbonyl in the acid group. | General range for carboxylic acids. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | A very broad band, often indicative of hydrogen bonding. | General range for carboxylic acids. |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, locate transition states (TS), and calculate activation barriers. frontiersin.org For this compound, several reaction types could be mechanistically investigated.

One of the most relevant reactions is decarboxylation. DFT studies on the decarboxylation of other aromatic carboxylic acids, often mediated by transition metals like palladium, have detailed the catalytic cycle. nih.gov These studies show that the reaction can proceed via the formation of a metal-aryl intermediate after the extrusion of CO₂. researchgate.netnih.gov The electronic nature of substituents on the aromatic ring plays a critical role; computational analysis reveals that electron-donating groups can promote decarboxylation more effectively than electron-withdrawing groups. researchgate.net A computational study of the thermal or catalyzed decarboxylation of this compound would involve locating the transition state for C-C bond cleavage and determining the activation energy, providing insight into the reaction's feasibility. researchgate.net

Reactions involving the cyano group are also of great interest. The cyano group can participate in radical additions or act as a directing group. nih.govacs.org Computational studies on the reaction of benzonitrile (B105546), for example, have analyzed the reaction force to understand how the cyano group affects the formation of larger PAHs. oup.com Such an approach could be used to model how the cyano group in this compound influences its reactivity in addition or cyclization reactions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. aip.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule and then using machine learning or regression methods to find a mathematical relationship with an observed outcome. acs.org

While no specific QSAR/QSPR models for this compound derivatives are published, the methodology is broadly applicable. To develop a QSAR model, a library of derivatives would be synthesized or designed in silico. For each derivative, a wide range of 2D and 3D descriptors would be calculated, representing properties like molecular weight, polarizability, shape, and electronic features (e.g., partial charges, HOMO/LUMO energies). acs.org

If, for example, the goal was to predict the antioxidant activity of these derivatives, the calculated descriptors would be correlated with experimentally measured activity (like the IC₅₀ from a DPPH assay). Using methods such as Multiple Linear Regression (MLR) or more advanced algorithms like Gradient Boosting, a predictive model could be developed. aip.orgacs.org Such a model would not only allow for the rapid screening of new, unsynthesized derivatives but could also provide insight into which structural features (e.g., steric hindrance near the carboxyl group, electronic properties of the naphthalene ring) are most important for the desired activity.

Emerging Research Applications and Functional Materials Design

Role as Versatile Building Blocks in Complex Organic Synthesis

The presence of two distinct and reactive functional groups, the nitrile (-CN) and the carboxylic acid (-COOH), on an aromatic scaffold makes 1-cyanonaphthalene-2-carboxylic acid a highly useful starting material in organic synthesis. youtube.com These groups can be selectively transformed or used in concert to build molecular complexity, serving as key intermediates for a range of high-value chemical products. Carboxylic acids, in particular, are one of the most important categories of building blocks for creating compound libraries and complex scaffolds. researchgate.net

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings and are of significant interest for their applications in organic optoelectronic materials. sioc-journal.cnnih.gov The development of efficient synthetic routes to create PAHs with diverse shapes and topologies is a key area of research. youtube.com

The structure of this compound contains the necessary framework for expansion into larger polycyclic systems. The adjacent cyano and carboxylic acid groups can theoretically undergo intramolecular cyclization reactions to form new fused rings. For instance, through a series of reduction and condensation steps, these functional groups could be manipulated to facilitate ring closure, thereby extending the π-conjugated system. While specific, documented examples of using this compound for this purpose are not prevalent in readily available literature, the principles of organic synthesis support its potential in this role. Acid-catalyzed cyclization is a common strategy for forming new rings, and the functional groups on the molecule offer handles for such transformations. youtube.commdpi.com The electron-withdrawing nature of the cyano group can also influence the electronic properties of the resulting PAH anion, a factor that is important in functionalized PAH systems. google.com

Table 1: Potential Synthetic Transformations for PAH Synthesis

| Starting Functional Groups | Potential Reaction Type | Resulting Structure |

| Cyano (-CN) & Carboxylic Acid (-COOH) | Reductive Cyclization | Fused heterocyclic aromatic ring |

| Cyano (-CN) & Carboxylic Acid (-COOH) | Decarboxylation followed by annulation | Extended polycyclic aromatic system |

Beyond PAHs, naphthalenecarboxylic acids are widely employed as intermediates in the production of a variety of fine chemicals and specialty materials, including herbicides, plant growth hormones, dyes, and polymers. researchgate.net The dual functionality of this compound allows it to serve as a precursor for bifunctional molecules, where one group can be anchored or reacted, leaving the other available for subsequent transformations.

The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for its incorporation into a wide array of larger, more complex molecules tailored for specific applications.

Integration into Advanced Functional Materials

The quest for novel organic semiconductors with tunable properties for use in next-generation electronics has driven research into new molecular designs. wikipedia.org Materials based on π-conjugated systems are central to this field, with applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). ossila.combohrium.com

Naphthalene (B1677914) diimides (NDIs) are a prominent class of n-type organic semiconductors known for their planarity, chemical robustness, and excellent electron-accepting properties. acs.orgresearchgate.net The standard synthesis of symmetrical NDIs involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with two equivalents of a primary amine. researchgate.net

However, significant research focuses on modifying the NDI structure to fine-tune its electronic and self-assembly properties. This can be achieved by either substituting the aromatic core or by creating asymmetric NDIs with different functional groups at the two imide positions. researchgate.netmdpi.comnih.gov The synthesis of asymmetric NDIs can be challenging due to the formation of product mixtures, but two-step reaction pathways have been developed to produce the desired compounds with high yields. rsc.orgresearchgate.net In these methods, a mono-functionalized intermediate is first isolated and then reacted with a second, different amine. researchgate.net

While this compound is not a direct precursor to the NDI core, its derivatives could be used to introduce functionality. For example, if the carboxylic acid is converted to an amine, the resulting aminocyanonaphthalene could be condensed with the NDI monoanhydride intermediate to create an asymmetric NDI bearing a cyanonaphthalene moiety. Such functionalization is a key strategy to alter the material's solubility, molecular packing, and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

The performance of organic electronic devices is critically dependent on the molecular structure of the active semiconductor material. wikipedia.org NDIs are among the most versatile and promising n-type materials for organic field-effect transistors (OFETs) due to their tendency to form well-ordered π-stacks that facilitate efficient charge transport. researchgate.net

The functionalization of the NDI core or the imide positions directly impacts device performance. By introducing different chemical groups, researchers can control the intermolecular interactions and solid-state packing, which in turn influences the electron mobility of the material. For instance, attaching peptide substituents to an NDI can lead to the formation of different nanostructures, such as flat ribbons or sheets, with corresponding differences in electron mobility. researchgate.net The introduction of a polar cyanonaphthalene group via asymmetric synthesis could significantly alter the self-assembly and electronic characteristics of the NDI, potentially leading to materials with enhanced performance in OFETs and other electronic applications like electrochromic devices. nih.gov

Table 2: Examples of Functionalized NDI Derivatives and Applications

| NDI Derivative Type | Functionalization Strategy | Potential Application |

| Asymmetric NDI | Condensation with two different amines | OFETs, Anticancer agents rsc.org |

| Core-Substituted NDI | Nucleophilic substitution on the naphthalene core | Artificial photosynthesis, Solar cells acs.orgresearchgate.net |

| Peptide-Functionalized NDI | Peptide coupling to imide side chains | Self-assembled nanostructures, Biosensors researchgate.net |

| Bis-Naphthalimide Hybrid | NDI used as a linker between two naphthalimide units | DNA interactive agents |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecular components assembled and held together by non-covalent interactions, such as hydrogen bonding, π-π interactions, and electrostatic forces. These interactions govern the formation of highly organized structures, known as supramolecular assemblies.

The naphthalene unit is a common building block in the design of macrocyclic hosts for molecular recognition. Its planar, electron-rich aromatic surface facilitates π-π stacking interactions with guest molecules. Furthermore, the incorporation of functional groups like carboxylic acids onto a naphthalene-based macrocycle can introduce specific binding sites and improve solubility. For example, water-soluble naphthalene-based macrocycles bearing anionic carboxylate groups on their rims have been shown to strongly bind cationic guests in aqueous media. The combination of a hydrophobic cavity and polar binding sites is a key feature in designing synthetic receptors that can mimic biological systems.

The structure of this compound, possessing a naphthalene core, a hydrogen-bond-donating carboxylic acid group, and a polar cyano group, makes it an intriguing candidate for incorporation into supramolecular structures. These functional groups can direct the self-assembly of molecules into well-defined architectures or participate in selective host-guest binding events.

Hydrogen Bonding Motifs in Crystal Engineering and Co-crystal Formation

The design of molecular crystals, a field known as crystal engineering, relies on the predictable and directional nature of intermolecular interactions to assemble molecules into desired architectures. The hydrogen bond is a primary tool in this endeavor. While specific crystal structure studies for this compound are not extensively documented in publicly available literature, its molecular structure, featuring both a carboxylic acid group and a nitrile group, allows for well-established predictions of its hydrogen bonding behavior.

The carboxylic acid moiety is a powerful and reliable functional group for forming robust hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of a highly stable eight-membered ring motif known as the carboxylic acid homodimer (an R22(8) ring in graph-set notation). This dimer is one of the most common and predictable synthons in crystal engineering. acs.orgsemanticscholar.org

Beyond self-assembly, these functional groups are pivotal in forming co-crystals, where this compound is combined with a different molecular component (a co-former). The nitrile group, while a weaker hydrogen bond acceptor than a carbonyl oxygen, can participate in forming heterosynthons with suitable hydrogen bond donors. researchgate.net For instance, co-crystallization with molecules containing amide or alcohol groups could lead to predictable acid-amide or acid-alcohol hydrogen-bonded pairs. mdpi.com The formation of these co-crystals is governed by a hierarchy of interaction strengths and can be influenced by factors such as the pKa difference between the acid and a basic co-former. mdpi.com

Table 1: Predicted Hydrogen Bonding Motifs for this compound

| Synthon Type | Interacting Groups | Graph Set Notation | Description & Significance |

| Homosynthon | Carboxylic Acid···Carboxylic Acid | R22(8) | A robust and highly probable motif where two molecules form a centrosymmetric dimer. This is a primary interaction dictating the packing in many carboxylic acid-containing crystals. acs.orgsemanticscholar.org |

| Homosynthon | Carboxylic Acid···Carboxylic Acid | C(7) | A chain motif where molecules are linked head-to-tail. While less common than the dimer for simple carboxylic acids, it can be present. |

| Heterosynthon | Carboxylic Acid···Nitrile | D | A potential interaction where the acidic proton donates to the nitrogen of the nitrile group on an adjacent molecule. This is a weaker interaction than the acid-acid dimer. |

| Heterosynthon | Carboxylic Acid···Co-former (e.g., Amide) | R22(8) or others | In co-crystals, the carboxylic acid can form strong and predictable hydrogen bonds with complementary functional groups on a co-former molecule, such as an amide or pyridine (B92270). researchgate.netmdpi.com |

Directed Self-Assembly in Solution and Solid State for Ordered Structures

The ability of this compound to self-assemble into ordered superstructures is driven by a synergy of intermolecular forces. The primary interactions are the strong, directional hydrogen bonds from the carboxylic acid group and the weaker, but significant, π-π stacking interactions facilitated by the large, electron-rich naphthalene core.

Studies on analogous molecules, such as naphthalene diimides functionalized with carboxylic acids, provide a clear model for this behavior. researchgate.netnih.gov In solution, particularly in "bad" or non-polar solvents, the molecules tend to aggregate to minimize unfavorable interactions with the solvent and maximize favorable interactions with each other. This process is primarily initiated by the formation of hydrogen-bonded chains or dimers. researchgate.net Once in proximity, the flat naphthalene rings can arrange in a stacked fashion, driven by π-π interactions, leading to the formation of larger, ordered assemblies like nanofibers or two-dimensional nanosheets. nih.gov

The process can be described as follows:

H-Bonding Initiation: In solution or during crystallization, the carboxylic acid groups find each other to form stable hydrogen-bonded motifs, such as the syn-syn catemer or the classic dimer. This is the primary directional force guiding the assembly. researchgate.net

π-Stacking Propagation: The initial hydrogen-bonded structures bring the naphthalene cores close together, promoting π-π stacking. This less directional, but collectively strong, interaction leads to the growth of the assembly into one- or two-dimensional structures. nih.gov

Structure Control: The final morphology of the self-assembled structure can be influenced by factors such as the solvent used, the rate of cooling or evaporation, and the presence of surfaces. Investigations into the self-assembly of various tetracarboxylic acid derivatives demonstrate that both linear and more complex lamellar or tetragonal nanostructures can be achieved. rsc.org

This directed self-assembly is fundamental to bottom-up nanotechnology, allowing for the creation of ordered materials with specific optical or electronic properties derived from the collective behavior of the assembled molecules.

Development of Chemical Sensors and Probes (Synthesis and Sensing Mechanism)

The naphthalene scaffold is an excellent fluorophore, known for its high quantum yield and photostability, making it a desirable building block for fluorescent chemical sensors. nih.gov The functional groups on this compound can be chemically modified to create binding sites for specific analytes, such as metal ions or anions. While specific sensors based on the exact this compound structure are not widely reported, numerous examples using naphthalene derivatives demonstrate the principle.

Representative Example: A Naphthalene-Based Fluorescent Sensor for Metal Ions

A pertinent example is the synthesis of a naphthalene-derived Schiff base for the selective detection of zinc ions (Zn²⁺). mdpi.com

Synthesis: The synthesis involves a condensation reaction (forming a Schiff base) between a naphthalene derivative with an aldehyde group (e.g., 2-hydroxy-1-naphthaldehyde) and an amine-containing molecule that can chelate metals (e.g., 2-picolylamine). The resulting molecule combines the fluorescent naphthalene unit with a specific binding pocket for the target ion.

Sensing Mechanism: The sensing mechanism is often based on modulating the fluorescence of the naphthalene core upon analyte binding. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the naphthalene core is "quenched" because an electron from the receptor part of the molecule is transferred to the excited fluorophore. Upon binding the metal ion, the electron-donating ability of the receptor is suppressed, the PET process is blocked, and fluorescence is "turned on" or enhanced. researchgate.net

Intramolecular Charge Transfer (ICT): Binding of an analyte can change the electron distribution within the sensor molecule, altering the energy of the excited state and causing a shift in the emission wavelength or a change in intensity. For instance, the nucleophilic addition of a cyanide ion to a sensor with a dicyanovinyl group can disrupt the ICT pathway, leading to a "turn-on" fluorescence response. researchgate.net

The selectivity of the sensor is determined by the design of the binding site, which is tailored to the size, charge, and coordination preference of the target analyte. nih.gov

Table 2: Example of a Naphthalene-Based Fluorescent Chemosensor

| Sensor Component | Function | Example |

| Fluorophore | Emits light upon excitation; its signal is modulated by analyte binding. | Naphthalene ring |

| Receptor/Binding Site | A molecular cavity or group of atoms that selectively binds the target analyte. | Schiff base with a pyridine unit mdpi.com |

| Analyte | The substance to be detected. | Metal ions (e.g., Zn²⁺, Pb²⁺) mdpi.comresearchgate.net, Anions (e.g., F⁻, CN⁻) semanticscholar.org |

| Sensing Principle | The photophysical process that translates the binding event into a signal. | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) researchgate.net |

| Signal Output | The measurable change that indicates the presence of the analyte. | Increase in fluorescence intensity ("Turn-on") mdpi.com, Color change (Colorimetric) semanticscholar.org |

Astrophysical Relevance and Interstellar Medium Chemistry

The study of molecules in the interstellar medium (ISM)—the vast, cold space between stars—is crucial for understanding the chemical origins of planets and life. Nitriles (compounds containing a -C≡N group) are of particular interest because they are considered key precursors in prebiotic chemistry that could lead to molecules like amino acids and nucleobases. semanticscholar.org

Detection in the Interstellar Medium:

This compound itself has not been detected in space. However, its constituent parts and related molecular classes are known to exist. It belongs to a class of molecules known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs), which are derivatives of Polycyclic Aromatic Hydrocarbons (PAHs). researchgate.net

Nitriles: A rich variety of nitriles have been detected in molecular clouds such as the Taurus Molecular Cloud (TMC-1) and G+0.693-0.027. nih.govsemanticscholar.org These range from simple molecules like hydrogen cyanide (HCN) to more complex species like benzonitrile (B105546) (C₆H₅CN) and even the two isomers of cyanonaphthalene (C₁₀H₇CN). The presence of these molecules confirms that complex chemical synthesis, including the formation of aromatic nitriles, occurs in the ISM. mdpi.com

PANHs: While direct detection of specific large PANHs is challenging, their presence is strongly suggested by analyses of infrared emissions from starburst galaxies. Certain spectral features are best explained by the presence of nitrogen atoms incorporated into aromatic carbon rings. researchgate.net These PANHs are considered a potential bridge between the abundant PAHs and the essential biological molecules like nucleobases.

Formation Pathways:

The formation of nitriles in the cold, low-density conditions of the ISM is thought to occur primarily through gas-phase radical-neutral reactions. These reactions are efficient even at very low temperatures (as low as 10 K).

The Cyano Radical (CN) Pathway: The most prevalent proposed mechanism involves the reaction of the ubiquitous and highly reactive cyano radical (CN) with unsaturated hydrocarbons. The reaction proceeds via a barrierless addition of the CN radical to the π-electron system of a hydrocarbon, followed by the ejection of a hydrogen atom. mdpi.com

The formation of cyanonaphthalene could proceed via: C₁₀H₈ (Naphthalene) + CN → [C₁₀H₈CN] → C₁₀H₇CN (Cyanonaphthalene) + H*

Further oxidation or reactions could potentially lead to carboxylated forms, although the pathways to such complex functionalized PANHs are still an active area of research. The incredible molecular complexity being discovered in interstellar clouds suggests that the formation of molecules like this compound, while not yet observed, may be possible within the rich chemistry of space. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.